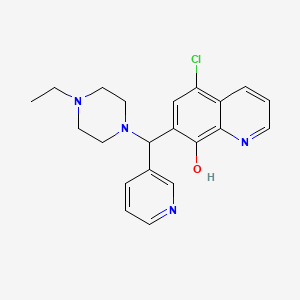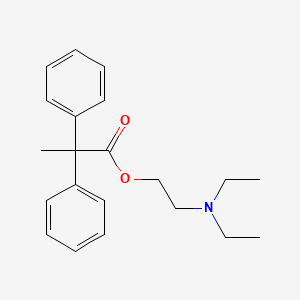
Aprofene
概要
説明
. これはもともとソビエト連邦で開発され、様々な薬理学的目的に使用されてきました。
準備方法
アプロフェンの合成にはいくつかの段階が含まれます。一般的な方法の1つは、2,2-ジフェニルプロパン酸と2-(ジエチルアミノ)エタノールのエステル化です。 この反応は通常、硫酸などの酸触媒を必要とし、還流条件下で行うことで目的のエステルが得られます . 工業生産方法では、同様の合成経路が用いられる場合がありますが、大規模生産向けに最適化されており、より高い収率と純度が保証されます。
化学反応の分析
アプロフェンは、以下のような様々な化学反応を起こします。
酸化: アプロフェンは、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化させることができ、対応するカルボン酸が生成されます。
還元: アプロフェンの還元は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、アルコール誘導体が生成されます。
置換: アプロフェンは求核置換反応を起こすことができ、適切な条件下でジエチルアミノ基を他の求核剤に置き換えることができます。
これらの反応で用いられる一般的な試薬と条件には、酸性または塩基性環境、異なる温度、および反応を目的の生成物に向かって進めるための特定の触媒が含まれます .
科学研究への応用
アプロフェンは、様々な分野での応用について広く研究されてきました。
化学: アプロフェンは、有機合成、特に他の薬理活性化合物の調製における試薬として使用されます。
生物学: 生物学的研究では、アプロフェンはムスカリン性およびニコチン性アセチルコリン受容体の機能を研究するために使用され、神経伝達と受容体薬理学に関する洞察を提供しています。
医学: アプロフェンは、神経変性疾患や筋けいれんなどの、中枢神経系に関連する疾患の治療における潜在的な治療効果について調査されています.
産業: 製薬業界では、アプロフェンは様々な薬物の合成における中間体として、また分析研究における参照化合物として使用されます。
科学的研究の応用
Aprofene has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a reagent in organic synthesis, particularly in the preparation of other pharmacologically active compounds.
Biology: In biological research, this compound is used to study the function of muscarinic and nicotinic acetylcholine receptors, providing insights into neurotransmission and receptor pharmacology.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs and as a reference compound in analytical studies.
作用機序
アプロフェンは、ムスカリン性およびニコチン性アセチルコリン受容体を拮抗することで効果を発揮します。これは、アプロフェンがこれらの受容体に結合しても活性化せず、神経伝達物質であるアセチルコリンの作用を阻害することを意味します。 この阻害は、筋肉の弛緩や腺分泌の減少などの様々な生理学的効果をもたらす可能性があります .
類似の化合物との比較
アプロフェンは、アトロピンやスコポラミンなどの他の抗ムスカリン薬に似ています。 アプロフェンは、それを際立たせる独自の特性を持っています。
アトロピン: アプロフェンと同様に、アトロピンは抗ムスカリン薬ですが、主に徐脈(心拍数の遅さ)の治療と、唾液分泌を抑制する麻酔前投薬として使用されます。
スコポラミン: スコポラミンは、乗り物酔いや手術後の吐き気を予防するために使用される別の抗ムスカリン化合物です。アプロフェンとは異なり、スコポラミンは中枢神経系に強い影響を与えます。
類似化合物との比較
Aprofene is similar to other antimuscarinic agents such as atropine and scopolamine. it has unique properties that make it distinct:
Atropine: Like this compound, atropine is an antimuscarinic agent, but it is primarily used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation.
Scopolamine: Scopolamine is another antimuscarinic compound used to prevent motion sickness and postoperative nausea. Unlike this compound, scopolamine has a more pronounced effect on the central nervous system.
特性
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDYGLSKVUKRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2589-00-6 (hydrochloride) | |
| Record name | Aprofene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046294 | |
| Record name | Aprofene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-01-7 | |
| Record name | Aprophen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aprofene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprofene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APROFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL791XXJ7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


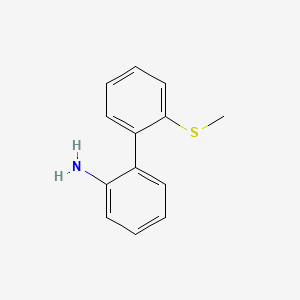
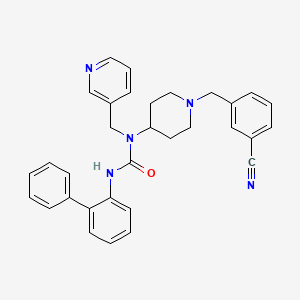
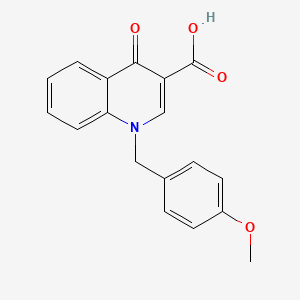
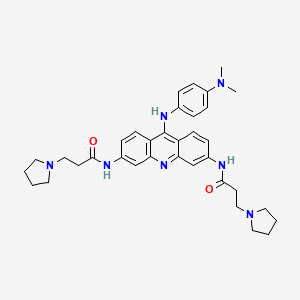
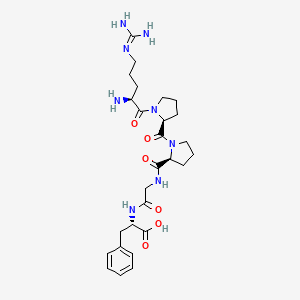
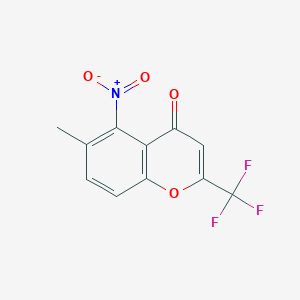
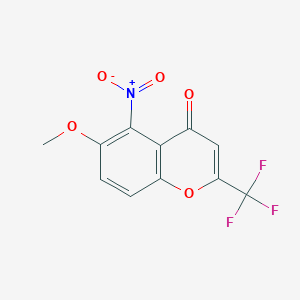
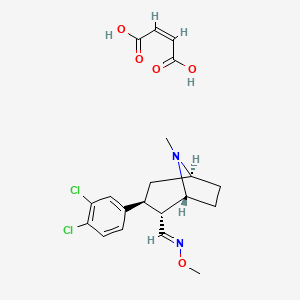
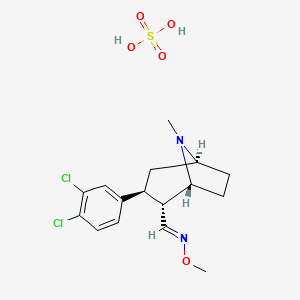
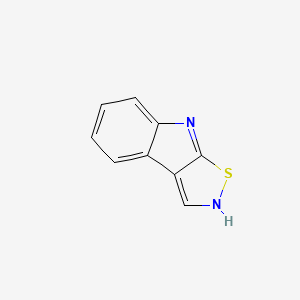
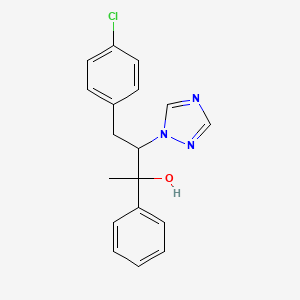
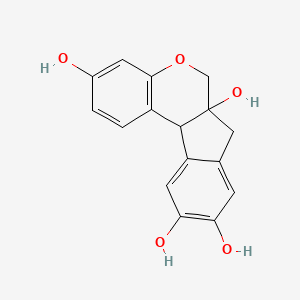
![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)
